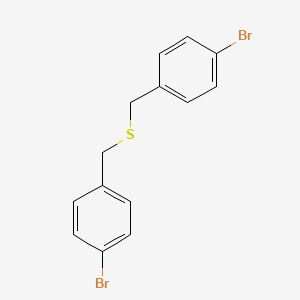

Bis(4-bromobenzyl)sulfide

Description

Structure

3D Structure

Properties

CAS No. |

20883-11-8 |

|---|---|

Molecular Formula |

C14H12Br2S |

Molecular Weight |

372.1 g/mol |

IUPAC Name |

1-bromo-4-[(4-bromophenyl)methylsulfanylmethyl]benzene |

InChI |

InChI=1S/C14H12Br2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |

InChI Key |

OHTWKJSDUZIJBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CSCC2=CC=C(C=C2)Br)Br |

Origin of Product |

United States |

Contextualization Within Dibenzyl Sulfide Chemistry

To fully appreciate the characteristics of Bis(4-bromobenzyl)sulfide, it is essential to understand its parent compound, dibenzyl sulfide (B99878). Dibenzyl sulfide, a symmetrical thioether with the formula (C₆H₅CH₂)₂S, serves as the foundational structure from which Bis(4-bromobenzyl)sulfide is derived. ontosight.ai It is typically a colorless to pale yellow solid and is soluble in non-polar organic solvents like ethanol (B145695) and chloroform (B151607), but not in water. ontosight.aiwikipedia.org

The synthesis of dibenzyl sulfide is commonly achieved through the reaction of benzyl (B1604629) chloride with a sulfide source, such as sodium sulfide or potassium sulfide. ontosight.aiwikipedia.org This nucleophilic substitution reaction is a fundamental method for creating thioethers. Another method involves the desulfurization of dibenzyl disulfide. wikipedia.org The chemistry of dibenzyl sulfide is dominated by reactions at the sulfur atom, most notably oxidation. It can be oxidized to form dibenzyl sulfoxide (B87167) and further to dibenzyl sulfone. sigmaaldrich.com The crystal structure of dibenzyl sulfide has been determined to be orthorhombic, providing a precise model of its three-dimensional shape. wikipedia.org

Significance of Bromine Functionality in Aryl Sulfides

The introduction of bromine atoms at the para-position of each benzyl (B1604629) ring in Bis(4-bromobenzyl)sulfide significantly alters the molecule's chemical properties and reactivity compared to the unsubstituted dibenzyl sulfide (B99878). The bromine atoms act as important functional handles and exert a strong electronic influence on the molecule.

The key aspects of the bromine functionality are:

Electronic Effects : As an electron-withdrawing group, bromine modifies the electron density of the aromatic rings. This influences the reactivity of the rings towards electrophilic substitution and also affects the properties of the benzylic C-H bonds.

Synthetic Intermediate : The carbon-bromine bond is a versatile functional group in organic synthesis, particularly in cross-coupling reactions. This makes Bis(4-bromobenzyl)sulfide a valuable precursor for creating more complex molecules. The bromine atoms can be substituted with various other functional groups through reactions like Suzuki, Heck, or Sonogashira couplings, allowing for the construction of elaborate molecular architectures.

Leaving Group Potential : The presence of bromine can influence reactions at other sites of the molecule. For instance, in desulfurative bromination reactions, alkyl phenyl sulfides can be converted into alkyl bromides, demonstrating the interplay between the sulfide group and halogen atoms. rsc.orguco.es While this applies to the cleavage of the C-S bond, the bromo-substituents on the aryl ring remain as key reactive sites for subsequent transformations.

The oxidation of sulfides is a common reaction, and the rate of this reaction is influenced by substituents on the aryl ring. cdnsciencepub.com Electron-withdrawing groups, such as bromine, can affect the kinetics of oxidation at the sulfur center. cdnsciencepub.com

Overview of Research Trajectories for Benzyl Sulfide Derivatives

Direct Synthesis Approaches

Direct methods for the formation of the C-S-C linkage in Bis(4-bromobenzyl)sulfide primarily involve the reaction of a benzyl precursor with a sulfur-containing nucleophile.

Nucleophilic Substitution Reactions with Sulfide Sources

The most common and straightforward method for synthesizing benzyl sulfides is through the nucleophilic substitution reaction of a benzyl halide with a suitable sulfide source. rsc.org This reaction typically proceeds via an SN2 mechanism, where the sulfide nucleophile displaces the halide from the benzylic carbon of 4-bromobenzyl bromide. rsc.org

A prevalent approach involves reacting 4-bromobenzyl bromide with a sulfide source, such as sodium sulfide or potassium thioacetate (B1230152) (PTA), to form the desired sulfide linkage. rsc.orgmrs-j.orgresearchgate.net For instance, a one-pot, thiol-free method has been developed where a benzyl bromide is first reacted with potassium thioacetate in methanol. rsc.org Subsequent addition of a base like potassium carbonate generates a sulfide nucleophile in situ, which can then react with a second equivalent of the benzyl bromide to yield the symmetrical sulfide. rsc.org

Solid-phase organic synthesis (SPOS) techniques have also utilized this reaction. In one example, 4-bromobenzyl bromide was reacted with a resin-bound mercaptan (3-mercaptopropionic acid or 4-mercaptobenzoic acid linked to a resin) to form the resin-bound 4-bromobenzyl sulfide. mrs-j.orgresearchgate.net This highlights the utility of the nucleophilic substitution pathway for creating sulfide linkages with this precursor. mrs-j.orgresearchgate.net

| Reactants | Key Reagents & Solvents | Mechanism | Reference |

|---|---|---|---|

| 4-Bromobenzyl bromide | Potassium thioacetate (PTA), Potassium carbonate, Methanol | SN2 Type | rsc.org |

| 4-Bromobenzyl bromide, Resin-bound mercaptan | Dichloromethane (DCM) | Nucleophilic Substitution | mrs-j.orgresearchgate.net |

| Benzyl bromide (general) | Hydrogen sulfide, Nitronium tetrafluoroborate (B81430) (NO₂BF₄), Acetonitrile | Thio-Ritter-type reaction | rsc.org |

Coupling Reactions Involving Halogenated Benzyl Precursors

Beyond classical nucleophilic substitution, carbon-sulfur bonds can be formed via coupling reactions. An unconventional method for synthesizing benzyl sulfides involves the reaction between phosphinic acid thioesters and benzyl Grignard reagents. rsc.org This reaction proceeds through an unexpected S-benzylation pathway, where the benzyl Grignard reagent attacks the sulfur atom of the phosphinic acid thioester. rsc.org This method has a broad substrate scope and can be applied to synthesize various benzyl sulfides, including those that are difficult to prepare using traditional methods involving thiols and alkyl halides. rsc.org While this specific reaction hasn't been explicitly reported for Bis(4-bromobenzyl)sulfide, the principle of using a 4-bromobenzyl Grignard reagent as a coupling partner is applicable.

Another relevant area is the Suzuki cross-coupling reaction, which has been performed on resin-bound 4-bromobenzyl sulfide. researchgate.netresearchgate.net In this case, the terminal bromide on the aromatic ring of the sulfide was reacted with various aryl boronic acids, demonstrating that the benzyl sulfide linkage is stable under these coupling conditions. researchgate.netresearchgate.net This is a post-synthetic modification rather than a direct synthesis of the sulfide itself.

Mechanistic Insights into Sulfide Bond Formation

The formation of the sulfide bond in the synthesis of Bis(4-bromobenzyl)sulfide from 4-bromobenzyl bromide and a sulfide source predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. rsc.org In this process, the sulfide anion acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group in a single, concerted step. rsc.org

In more complex systems, such as the reaction of phosphinic acid thioesters with benzyl Grignard reagents, the mechanism is proposed to be a direct nucleophilic attack on the sulfur atom. rsc.org This is considered an ambident electrophilicity of the phosphinic acid thioester, where benzyl Grignard reagents favor S-benzylation over the C-P bond formation observed with other Grignard reagents. rsc.org Alternative mechanistic possibilities considered for this transformation include a pathway involving a pentavalent phosphorus intermediate or a single electron transfer (SET) mechanism, though direct S-benzylation is favored. rsc.org The cleavage of carbon-sulfur bonds in dibenzylsulfides can be induced by reaction with methyl iodide and silver tetrafluoroborate, proceeding through a methylsulfonium salt intermediate. sioc-journal.cn

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes to Bis(4-bromobenzyl)sulfide involve the transformation of a related precursor, most notably the reduction of its corresponding sulfoxide (B87167).

Reduction of Sulfoxide Precursors to Sulfides

The deoxygenation of sulfoxides to their corresponding sulfides is a fundamental transformation in organic chemistry. nih.gov A variety of methods exist for this reduction, which could be applied to convert Bis(4-bromobenzyl)sulfoxide to Bis(4-bromobenzyl)sulfide. These methods often offer high yields and chemoselectivity, tolerating a range of other functional groups. organic-chemistry.orgorganic-chemistry.org

Established reagent systems for sulfoxide reduction include:

Phosphorus Compounds : Triphenylphosphine (PPh₃) in the presence of a catalyst like thionyl chloride (SOCl₂) can efficiently reduce sulfoxides at room temperature. organic-chemistry.org

Molybdenum Catalysts : Dichlorodioxomolybdenum(VI) can catalyze the deoxygenation of sulfoxides using triphenyl phosphite (B83602) as the stoichiometric reductant under mild conditions. organic-chemistry.org This method is highly chemoselective. organic-chemistry.org

Indium and Pivaloyl Chloride : This system effectively deoxygenates sulfoxides at room temperature. organic-chemistry.org

Hydrosilanes : An InBr₃/TMDS (tetramethyldisiloxane) reducing system provides a mild and efficient procedure for the transformation of sulfoxides to sulfides. jsynthchem.com

Photocatalysis : Visible-light photoredox catalysis using iridium-based photosensitizers and PPh₃ can facilitate the deoxygenation. nih.govacs.org This method operates under mild conditions and proceeds via a radical chain mechanism. nih.govacs.org

Halide-Based Reagents : Systems like triflic anhydride (B1165640) and potassium iodide, or silica (B1680970) bromide, serve as effective and chemoselective promoters for sulfoxide deoxygenation at room temperature. organic-chemistry.orgtandfonline.com

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| PPh₃ / SOCl₂ (cat.) | THF, Room Temperature | Mild conditions, excellent yields. | organic-chemistry.org |

| Dichlorodioxomolybdenum(VI) (cat.), P(OPh)₃ | Acetonitrile, Reflux | Highly chemoselective, tolerates sensitive functional groups. | organic-chemistry.org |

| Ir-photocatalyst, PPh₃ | Visible Light, CH₂Cl₂, Room Temperature | Mild, radical chain mechanism, tolerates acid-sensitive groups. | nih.govacs.org |

| InBr₃ (cat.), TMDS | Acetonitrile, Reflux | Mild, versatile, and efficient. | jsynthchem.com |

| Silica Bromide (SB) | Room Temperature | Heterogeneous promoter, mild conditions. | tandfonline.com |

Utilization of Bis(4-bromophenyl) Disulfide as Starting Material in Polymerization-Related Contexts

In the field of polymer chemistry, a structurally related compound, Bis(4-bromophenyl) disulfide, serves as a key starting material, particularly for the synthesis of high-performance polymers like poly(p-phenylene sulfide) (PPS). acs.orgresearchgate.netrsc.org It is important to distinguish this aryl disulfide from the target benzylic sulfide.

Thermolysis of Bis(4-bromophenyl) disulfide in the presence of a suitable reducing agent, such as potassium iodide, can yield poly(phenylene sulfide). researchgate.net This compound has also been used as an initiator in polymerization reactions. vt.edu In recent studies, Bis(4-bromophenyl) disulfide has been used in the synthesis of telechelic poly(phenylene sulfide)s, which are polymers with reactive end groups useful for creating more complex structures like triblock copolymers. rsc.org The presence of the bromine atoms on the disulfide allows for its use in various polymerization mechanisms. vulcanchem.com

Catalytic and Green Chemistry Approaches in Synthesis

The synthesis of Bis(4-bromobenzyl)sulfide has benefited from the development of advanced synthetic methodologies that prioritize efficiency, selectivity, and environmental sustainability. Catalytic and green chemistry approaches have emerged as powerful tools to overcome the limitations of classical synthetic routes, offering advantages such as milder reaction conditions, reduced waste generation, and the use of reusable catalysts. These modern methods primarily focus on the formation of the thioether bond from 4-bromobenzyl precursors through catalytic processes, including phase-transfer catalysis and other metal- or non-metal-mediated reactions.

One notable approach involves the reductive sulfidation of carboxylic acids. For instance, Bis(4-bromobenzyl) sulfide has been synthesized from the corresponding carboxylic acid in the presence of a catalyst. nii.ac.jp This method provides a direct route to the sulfide, showcasing the versatility of catalytic systems in forming C-S bonds.

Another strategy revolves around the use of phase-transfer catalysis (PTC). This technique facilitates the reaction between a water-soluble nucleophile, such as a sulfide source, and an organic-soluble electrophile, like 4-bromobenzyl bromide, by transporting the nucleophile into the organic phase. nitrkl.ac.incambridge.org The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, can lead to higher yields, shorter reaction times, and milder conditions compared to traditional methods. nitrkl.ac.incrdeepjournal.org While not always explicitly detailed for Bis(4-bromobenzyl)sulfide, the principles of PTC are widely applicable to the synthesis of symmetrical sulfides from alkyl halides. nitrkl.ac.in Research into the synthesis of related compounds, such as bis(4-chlorobenzyl) sulfide, has demonstrated high conversion and selectivity using phosphonium-based catalysts. researchgate.net

Green chemistry principles are further embodied in the development of recyclable catalysts and the use of environmentally benign reagents and solvents. researchgate.net For the synthesis of diaryl sulfides, which share structural similarities with dibenzyl sulfides, various eco-friendly methods have been developed. These include the use of copper nanopowder in polyethylene (B3416737) glycol (PEG), a recyclable solvent, and ligand-free reaction conditions. organic-chemistry.org Magnetically recoverable nanocatalysts, such as copper complexes supported on ferrite (B1171679) nanoparticles (Fe3O4), have also been introduced for the synthesis of various sulfides. nih.govtandfonline.com These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity, which aligns with the green chemistry goal of waste reduction. nih.gov

Furthermore, metal-free catalytic systems represent a significant advancement in green sulfide synthesis. For example, the use of ionic liquids as both catalyst and solvent has been shown to be effective for the synthesis of diaryl thioethers under mild conditions. organic-chemistry.org Similarly, visible-light-promoted oxidative coupling reactions using organic dyes as photocatalysts offer a metal-free alternative. organic-chemistry.org While these specific examples may not directly report the synthesis of Bis(4-bromobenzyl)sulfide, they represent the forefront of green and catalytic methodologies that could be adapted for its preparation.

The table below summarizes a selection of catalytic approaches relevant to the synthesis of Bis(4-bromobenzyl)sulfide and related compounds, highlighting the diversity of catalysts and reaction conditions being explored.

| Catalyst System | Substrates | Key Features | Relevant Compound(s) |

| InI3 / TMDS | Carboxylic Acid, Thiol | Reductive sulfidation | Bis(4-bromobenzyl) sulfide nii.ac.jp |

| Ethyltriphenyl phosphonium bromide | 4-chlorobenzyl chloride, H2S source | Phase-transfer catalysis, high selectivity | bis(4-chlorobenzyl) sulfide researchgate.net |

| Copper oxide nanoparticles | Aryl halide, KSCN | Ligand-free, recyclable catalyst | Symmetrical diaryl sulfides beilstein-journals.org |

| Fe3O4@AMBA-CuI | Heteroaryl halide, Boronic acid, S8 | Magnetically recoverable, eco-friendly | Heteroaryl-aryl sulfides nih.gov |

| Rose bengal | Thiol, Arylhydrazine | Metal-free, visible-light promoted | Diaryl sulfides organic-chemistry.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For Bis(4-bromobenzyl)sulfide, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

The ¹H NMR spectrum of the related compound, Bis(4-bromobenzyl)disulfide, in deuterated chloroform (B151607) (CDCl₃) provides valuable comparative data. The spectrum exhibits signals corresponding to both the aromatic protons of the bromophenyl group and the aliphatic protons of the methylene (B1212753) bridge.

The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum. For Bis(4-bromobenzyl)disulfide, these are observed in the range of δ 7.47–7.41 ppm and δ 7.13–7.05 ppm. semanticscholar.org The protons on the phenyl ring adjacent to the bromine atom and those adjacent to the methylene group are chemically non-equivalent, leading to complex splitting patterns, often appearing as two distinct doublets in a para-substituted system.

The aliphatic protons of the methylene (-CH₂-) groups are chemically equivalent and give rise to a single, sharp peak. In the case of the disulfide analog, this signal appears as a singlet at approximately δ 3.55 ppm. semanticscholar.org The integration of this peak corresponds to the four protons of the two methylene groups.

Table 1: ¹H NMR Data for Bis(4-bromobenzyl)disulfide

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic | 7.47 - 7.41 | m |

| Aromatic | 7.13 - 7.05 | m |

| Aliphatic (-CH₂) | 3.55 | s |

Data obtained in CDCl₃. semanticscholar.org

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In Bis(4-bromobenzyl)disulfide, distinct signals are observed for the aromatic and aliphatic carbons.

The carbon atoms of the two equivalent methylene groups typically appear as a single peak in the aliphatic region of the spectrum. For the disulfide, this peak is found at approximately δ 42.7 ppm. semanticscholar.org

The aromatic region of the spectrum shows signals for the four distinct carbon environments of the para-substituted phenyl rings. These include the carbon atom bonded to the bromine (C-Br), the two equivalent carbons adjacent to the bromine (C-H), the two equivalent carbons adjacent to the methylene group (C-H), and the carbon atom bonded to the methylene group (C-CH₂). For Bis(4-bromobenzyl)disulfide, these signals are observed at δ 136.5, 131.8, 131.1, and 121.6 ppm. semanticscholar.org

Table 2: ¹³C NMR Data for Bis(4-bromobenzyl)disulfide

| Carbon Type | Chemical Shift (ppm) |

| C-CH₂ (Aromatic) | 136.5 |

| C-H (Aromatic) | 131.8 |

| C-H (Aromatic) | 131.1 |

| C-Br (Aromatic) | 121.6 |

| -CH₂- (Aliphatic) | 42.7 |

Data obtained in CDCl₃. semanticscholar.org

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental for unambiguous assignment of all proton and carbon signals. COSY experiments would confirm the coupling between adjacent aromatic protons, while HSQC would definitively link each proton to its directly attached carbon atom. At present, specific 2D NMR data for Bis(4-bromobenzyl)sulfide is not available in the reviewed literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For the analogous compound, Bis(4-bromobenzyl)disulfide, the FT-IR spectrum shows several key absorption bands. semanticscholar.org These include:

C-H stretching (aromatic): Peaks typically appear above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks are expected just below 3000 cm⁻¹.

C=C stretching (aromatic): Characteristic absorptions are found in the 1600-1450 cm⁻¹ region. A notable peak for the disulfide is at 1481 cm⁻¹. semanticscholar.org

C-Br stretching: This vibration typically occurs in the fingerprint region, with a reported absorption at 1011 cm⁻¹. semanticscholar.org

C-S stretching: These vibrations are generally weak and appear in the 800-600 cm⁻¹ range.

Additional peaks are observed at 1065, 826, 802, 494, and 401 cm⁻¹ for the disulfide. semanticscholar.org Raman spectroscopy would provide complementary information, particularly for the non-polar S-S bond in the disulfide and the symmetric vibrations of the aromatic rings. Specific Raman data for Bis(4-bromobenzyl)sulfide is not currently documented in the surveyed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For Bis(4-bromobenzyl)sulfide, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

X-ray Diffraction Crystallography for Solid-State Structure

X-ray diffraction on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic data for the closely related compound, Bis(4-bromophenyl)disulfide, shows it crystallizes in the orthorhombic space group Ccc2. nih.gov The crystal structure of Bis(2-bromobenzyl) trisulfide has also been determined, revealing a C₂ symmetry axis bisecting the S-S-S angle. researchgate.net

To date, the single-crystal X-ray structure of Bis(4-bromobenzyl)sulfide has not been reported in the surveyed literature. Such a study would be invaluable for definitively establishing its molecular conformation and packing in the solid state.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental validation of a newly synthesized compound's empirical formula. This method determines the mass percentages of individual elements—typically carbon, hydrogen, and heteroatoms like sulfur—within a sample. By comparing these experimentally determined percentages to the theoretically calculated values based on the proposed molecular formula, chemists can verify the compound's stoichiometric purity and confirm its elemental composition.

For Bis(4-bromobenzyl)sulfide, the expected molecular formula is C₁₄H₁₂Br₂S. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements. Research findings for a closely related isomer, Bis(2-bromobenzyl)sulfide, which shares the identical molecular formula C₁₄H₁₂Br₂S, provide experimental data for comparison. In a study detailing the synthesis of this isomer, elemental analysis was performed to confirm its composition. clockss.org The experimentally found values for carbon (C) and hydrogen (H) showed a very close correlation with the calculated theoretical values. clockss.org

The reported findings were:

Calculated for C₁₄H₁₂Br₂S: C, 45.19%; H, 3.25%. clockss.org

Found: C, 45.23%; H, 3.19%. clockss.org

The data below summarizes the comparison between the theoretical values for Bis(4-bromobenzyl)sulfide and the experimental results obtained for its isomer.

Table 1: Elemental Analysis Data for C₁₄H₁₂Br₂S

| Element | Theoretical % | Experimental % (Found) clockss.org |

| Carbon (C) | 45.19 | 45.23 |

| Hydrogen (H) | 3.25 | 3.19 |

| Sulfur (S) | 8.61 | Not Reported |

Note: Experimental data is from the analysis of the isomer Bis(2-bromobenzyl)sulfide. clockss.org

Computational and Theoretical Investigations of Bis 4 Bromobenzyl Sulfide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. semanticscholar.org DFT methods are employed to calculate optimized geometries, vibrational frequencies, and electronic properties, offering a balance between accuracy and computational cost. For Bis(4-bromobenzyl)sulfide, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or similar, which has been shown to provide reliable results for related organosulfur compounds. researchgate.netdntb.gov.uanih.govmdpi.com

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like Bis(4-bromobenzyl)sulfide, which has rotational freedom around the C-S and C-C bonds, multiple stable conformations (conformers) may exist.

Understanding the electronic structure of a molecule is key to predicting its reactivity. DFT calculations provide essential electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Energies: The HOMO and LUMO are known as the frontier molecular orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller gap suggests higher reactivity and polarizability. nih.gov For Bis(4-bromobenzyl)sulfide, the electron-withdrawing nature of the bromine atoms is expected to lower the energies of both the HOMO and LUMO compared to Dibenzyl sulfide (B99878), potentially altering the HOMO-LUMO gap and thus its reactivity profile.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) indicate an electron deficiency and are susceptible to nucleophilic attack. For Dibenzyl sulfide, the MEP shows negative potential around the sulfur atom and the π-systems of the benzene (B151609) rings. researchgate.net In Bis(4-bromobenzyl)sulfide, the electronegative bromine atoms would create additional regions of negative potential, while also influencing the potential around the sulfur atom and the aromatic rings.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can predict the harmonic vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to confirm the structure and aid in the assignment of vibrational modes. mdpi.com

For related molecules like Dibenzyl sulfide, theoretical spectra calculated at the B3LYP/6-311G** level have shown good agreement with experimental FTIR and Raman spectra after applying a scaling factor to account for anharmonicity and other systematic errors. researchgate.netnih.govmdpi.com A detailed vibrational assignment is typically performed using Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.netdntb.gov.ua For Bis(4-bromobenzyl)sulfide, theoretical spectra would show characteristic peaks corresponding to C-Br stretching, C-S stretching, CH2 group vibrations, and various benzene ring modes. Comparing these theoretical predictions with experimentally measured spectra would be a critical step in confirming its computed structure. acs.org

Table 1: Selected Theoretical Vibrational Frequencies for Dibenzyl Sulphide (DBS) as a Model (Data derived from studies on Dibenzyl Sulphide) researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| CH₂ Asymmetric Stretch | 3004 |

| CH₂ Symmetric Stretch | 2928 |

| C-S Asymmetric Stretch | 740 |

| C-S Symmetric Stretch | 690 |

| Benzene Ring C-H Stretch | 3060 - 3080 |

| Benzene Ring C-C Stretch | 1450 - 1600 |

Note: Frequencies are scaled. The presence of bromine in Bis(4-bromobenzyl)sulfide would introduce a characteristic C-Br stretching mode and shift other frequencies.

A primary validation of any computational model is its ability to reproduce experimentally determined structural parameters. clinicsearchonline.org For molecules where a crystal structure has been determined via X-ray diffraction, a direct comparison of calculated bond lengths and angles with experimental data is possible.

Table 2: Representative Theoretical Bond Parameters for Dibenzyl Sulphide (DBS) as a Model (Data derived from studies on Dibenzyl Sulphide) researchgate.net

| Parameter | Theoretical Value |

| C-S Bond Length | ~1.83 Å |

| C-S-C Bond Angle | ~103.5° |

| C-C Bond Length (ring) | ~1.39 - 1.40 Å |

| C-H Bond Length | ~1.08 - 1.09 Å |

Note: These values are for the parent compound. In Bis(4-bromobenzyl)sulfide, the C-Br bond length would be a key additional parameter, and electronic effects from bromine could slightly alter other bond lengths.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for finding stationary points (stable conformers and transition states) on the potential energy surface, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular motions, conformational changes, and interactions with the environment (like a solvent) at an atomistic level.

For Bis(4-bromobenzyl)sulfide, MD simulations could be used to explore its conformational landscape more exhaustively than static DFT calculations. mdpi.com By simulating the molecule's movement over nanoseconds or microseconds, one could observe transitions between different conformations and determine their relative populations and the energy barriers separating them. This provides a more complete picture of the molecule's flexibility and the range of shapes it can adopt under specific conditions (e.g., in a particular solvent or at a certain temperature).

Quantum Chemical Studies on Reactivity Descriptors

Beyond the HOMO-LUMO gap, quantum chemistry offers a suite of "global reactivity descriptors" that quantify different aspects of a molecule's reactivity. hakon-art.com These descriptors are calculated from the energies of the frontier orbitals or the total electronic energy and provide a more nuanced understanding of chemical behavior. mdpi.comscribd.com

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (related to -E_LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η ≈ (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. mdpi.com

Electronegativity (χ): The power of an atom or molecule to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η). mdpi.com

Calculating these descriptors for Bis(4-bromobenzyl)sulfide would allow for a quantitative assessment of its stability and reactivity. hakon-art.com By comparing these values with those of other molecules, one could predict its behavior in chemical reactions, for example, its propensity to act as a nucleophile or an electrophile.

Chemical Reactivity and Transformation Pathways of Bis 4 Bromobenzyl Sulfide

Oxidation Reactions of the Sulfide (B99878) Moiety

The sulfur atom in bis(4-bromobenzyl)sulfide is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

The selective oxidation of sulfides to sulfoxides is a common transformation in organic synthesis. thieme-connect.comnih.govorganic-chemistry.org This conversion requires careful control of reaction conditions to prevent over-oxidation to the sulfone. nih.gov A variety of reagents and methods have been developed for this purpose. For instance, hydrogen peroxide in glacial acetic acid has been shown to be an effective system for the selective oxidation of various organic sulfides to their corresponding sulfoxides under mild, transition-metal-free conditions. nih.govresearchgate.net The reaction is typically carried out by slowly adding 30% hydrogen peroxide to a solution of the sulfide in glacial acetic acid at room temperature. nih.gov

Another class of reagents that have proven effective for the selective oxidation of sulfides are hypervalent iodine compounds, such as esters of 2-iodoxybenzoic acid (IBX-esters). thieme-connect.com These reagents are known for their clean and selective oxidation of sulfides to sulfoxides without the formation of sulfone byproducts. thieme-connect.com The reaction is compatible with a range of functional groups, including benzylic carbons and substituted phenyl rings. thieme-connect.com The general procedure involves reacting the sulfide with an IBX-ester in a suitable solvent like acetonitrile. thieme-connect.com

The table below summarizes representative conditions for the selective oxidation of sulfides to sulfoxides.

Table 1: Representative Conditions for the Selective Oxidation of Sulfides to Sulfoxides

| Oxidizing System | Solvent | Temperature | Comments | Reference |

|---|---|---|---|---|

| 30% Hydrogen Peroxide | Glacial Acetic Acid | Room Temperature | "Green" and simple procedure with high yields. nih.gov | nih.gov |

| IBX-esters | Acetonitrile | Mild Conditions | Clean reaction with no over-oxidation to sulfone. thieme-connect.com | thieme-connect.com |

| Sodium Hypochlorite Pentahydrate | Aqueous Acetonitrile | Not Specified | Environmentally benign, catalyst-free method. organic-chemistry.org | organic-chemistry.org |

Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents, yields the corresponding sulfone. A variety of oxidizing systems are available for this transformation, including hydrogen peroxide in the presence of a catalyst. For example, a dendritic phosphomolybdate hybrid has been used as a recyclable catalyst for the selective oxidation of sulfides to either sulfoxides or sulfones using 30% hydrogen peroxide. mdpi.com The selectivity is controlled by the reaction conditions; higher temperatures and a higher concentration of the oxidant favor the formation of the sulfone. mdpi.com

The general procedure for the synthesis of sulfones using this catalytic system involves heating a mixture of the sulfide, the catalyst, and 95% ethanol (B145695), followed by the slow addition of 30% hydrogen peroxide. mdpi.com

The table below presents conditions for the oxidation of sulfides to sulfones.

Table 2: Conditions for the Oxidation of Sulfides to Sulfones

| Oxidizing System | Solvent | Temperature | Comments | Reference |

|---|---|---|---|---|

| 30% H₂O₂ / PAMAM-G1-PMo catalyst | 95% Ethanol | 40 °C | Recyclable catalyst, environmentally benign. mdpi.com | mdpi.com |

The mechanism of sulfide oxidation can proceed through different pathways depending on the oxidant and reaction conditions. One common mechanism involves singlet oxygen (¹O₂), particularly in photochemical oxidations. In this pathway, a photosensitizer absorbs light and transfers energy to molecular oxygen, generating singlet oxygen. The singlet oxygen then reacts with the sulfide to form a persulfoxide intermediate, which can then react with another molecule of the sulfide to produce two molecules of the sulfoxide.

Another major pathway involves electrophilic intermediates. In the presence of oxidants like hydrogen peroxide, the reaction is thought to proceed via an electrophilic attack of the peroxide oxygen on the sulfur atom of the sulfide. Halogen-mediated oxidations can involve the formation of a bromosulfonium complex as a reaction intermediate. gre.ac.uk

Reactions Involving the Bromine Substituents

The bromine atoms on the phenyl rings of bis(4-bromobenzyl)sulfide serve as versatile handles for carbon-carbon bond formation and other functionalization reactions.

The bromine substituents on bis(4-bromobenzyl)sulfide are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are powerful tools for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. rsc.orgmdpi.com This reaction is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. mdpi.com For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in 1,4-dioxane. mdpi.com

The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for the organic halide, also catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org Stille reactions are known for their versatility and tolerance of many functional groups, although the toxicity of the tin reagents is a drawback. organic-chemistry.org The reaction is compatible with a variety of organic halides, including aryl bromides. wikipedia.org

The table below outlines the general components of Suzuki-Miyaura and Stille cross-coupling reactions.

Table 3: General Components of Suzuki-Miyaura and Stille Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Base (Suzuki) | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid or ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | K₃PO₄, Na₂CO₃, etc. | 1,4-Dioxane, Toluene, etc. |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The aromatic rings in bis(4-bromobenzyl)sulfide are not strongly activated, as the sulfide and benzyl (B1604629) groups are not potent electron-withdrawing groups.

For non-activated aryl halides, SNAr reactions are generally challenging and often require harsh conditions, such as high temperatures and very strong bases. pressbooks.pub For instance, the reaction of chlorobenzene (B131634) with sodium hydroxide (B78521) to form phenol (B47542) requires a temperature of 350 °C. pressbooks.pub Another mechanism for nucleophilic substitution on non-activated aryl halides is the elimination-addition (benzyne) mechanism, which also necessitates the use of extremely strong bases like sodium amide. chemistrysteps.com

Given the lack of strong activating groups on the phenyl rings of bis(4-bromobenzyl)sulfide, it is expected to be relatively unreactive towards SNAr under standard conditions. uomustansiriyah.edu.iqnih.gov Achieving nucleophilic substitution would likely require forcing conditions or the use of specialized catalytic systems that can activate the aryl bromide towards nucleophilic attack. nih.gov

Cleavage and Rearrangement Reactions (e.g., C-S Bond Cleavage)

The carbon-sulfur (C-S) bond in Bis(4-bromobenzyl)sulfide is susceptible to cleavage under various conditions, including reactions with certain metals, organometallic reagents, and under reductive or oxidative conditions. The benzylic position makes the C-S bond particularly labile due to the potential for stabilization of radical or ionic intermediates.

Reductive Cleavage:

Reductive cleavage of the C-S bond in dibenzyl sulfides can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or with hydride reagents. For Bis(4-bromobenzyl)sulfide, this would likely lead to the formation of 4-bromotoluene (B49008) and a sulfur-containing byproduct. The reaction would proceed through the transfer of electrons to the sulfur atom or the aromatic ring, leading to the scission of the C-S bond.

Reaction with Organometallic Reagents:

Organolithium reagents can attack the sulfur atom, leading to the displacement of one of the 4-bromobenzyl groups as an anion. This would result in the formation of a new thioether and a 4-bromobenzyllithium species.

Potential Rearrangement Reactions:

While less common for simple sulfides, rearrangement reactions can be induced under certain conditions. For instance, the Stevens rearrangement or the Sommelet-Hauser rearrangement are known for sulfonium (B1226848) salts derived from benzyl sulfides. If Bis(4-bromobenzyl)sulfide were to be converted into a corresponding sulfonium salt (e.g., by alkylation), it could potentially undergo these types of rearrangements, leading to the migration of one of the 4-bromobenzyl groups. However, there is no specific literature describing such rearrangements for this particular compound.

A hypothetical C-S bond cleavage reaction is presented in the table below.

| Reactant | Reagent/Condition | Major Products |

| Bis(4-bromobenzyl)sulfide | Na / liq. NH₃ | 4-Bromotoluene, Sodium sulfide |

Photochemical Transformations

The photochemical behavior of benzyl sulfides is characterized by the homolytic cleavage of the C-S bond upon absorption of ultraviolet (UV) light. The energy from the UV radiation is sufficient to promote an electron to an antibonding orbital, leading to bond dissociation.

For Bis(4-bromobenzyl)sulfide, irradiation with UV light is expected to induce the homolytic cleavage of one of the C-S bonds, generating a 4-bromobenzyl radical and a 4-bromobenzylthiyl radical.

Primary Photochemical Process:

(Br-C₆H₄-CH₂)₂S + hν → Br-C₆H₄-CH₂• + Br-C₆H₄-CH₂-S•

Once formed, these radical intermediates can undergo several secondary reactions, leading to a variety of final products.

Recombination: The initial radicals can recombine to reform the starting sulfide.

Dimerization: Two 4-bromobenzyl radicals can couple to form 1,2-bis(4-bromophenyl)ethane. The 4-bromobenzylthiyl radicals can dimerize to form bis(4-bromobenzyl)disulfide.

Hydrogen Abstraction: The 4-bromobenzyl radical, being a carbon-centered radical, can abstract a hydrogen atom from a solvent molecule or another organic species to form 4-bromotoluene.

Disproportionation: While less common for benzyl radicals, disproportionation reactions could potentially occur.

The expected products from the photolysis of Bis(4-bromobenzyl)sulfide are summarized in the following table.

| Intermediate Radical | Subsequent Reaction | Product |

| 4-Bromobenzyl radical (Br-C₆H₄-CH₂•) | Dimerization | 1,2-Bis(4-bromophenyl)ethane |

| 4-Bromobenzyl radical (Br-C₆H₄-CH₂•) | Hydrogen Abstraction | 4-Bromotoluene |

| 4-Bromobenzylthiyl radical (Br-C₆H₄-CH₂-S•) | Dimerization | Bis(4-bromobenzyl)disulfide |

It is important to reiterate that the reactions and products described above are based on the established principles of organic chemistry and the known reactivity of analogous compounds, as no specific experimental data for Bis(4-bromobenzyl)sulfide has been reported in the literature.

Derivatization Chemistry of Bis 4 Bromobenzyl Sulfide

Functional Group Interconversions at Bromine Centers

The bromine atoms in Bis(4-bromobenzyl)sulfide serve as versatile handles for a variety of functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. These transformations are instrumental in creating new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a broad spectrum of derivatives with tailored electronic and steric properties.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are powerful tools for the arylation, alkynylation, and alkenylation of aryl halides, respectively. nitrkl.ac.inoup.comwikipedia.org While specific studies on Bis(4-bromobenzyl)sulfide are not extensively documented, the reactivity of the 4-bromobenzyl moiety is well-established. For instance, 4-bromobenzyl bromide readily participates in Suzuki cross-coupling reactions with various boronic acids. nih.govorganic-chemistry.org Similarly, the Sonogashira coupling of aryl bromides with terminal alkynes is a widely used method for the formation of arylalkynes, and this transformation can be applied to substrates like 4-bromobenzyl bromide. nih.govorganic-chemistry.orglibretexts.orgucsb.edu The Heck reaction, which couples aryl or vinyl halides with alkenes, also represents a viable pathway for the derivatization of the bromine centers. wikipedia.orgorganic-chemistry.orgfrontiersin.org

Beyond palladium-catalyzed reactions, the bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Cyanation of aryl bromides, often facilitated by transition metal catalysts, can introduce a nitrile group, which is a valuable precursor for amines, carboxylic acids, and other nitrogen-containing heterocycles. chinesechemsoc.orgrsc.orgnih.govgoogle.com Amination reactions, such as the Buchwald-Hartwig amination, provide a direct route to introduce primary or secondary amine functionalities. nih.govchemicalbook.com

The following interactive data table summarizes typical conditions for these functional group interconversions on analogous brominated aromatic compounds.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene/water) | Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N), solvent (e.g., THF) | Alkynyl |

| Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), phosphine (B1218219) ligand (e.g., PPh₃), solvent (e.g., DMF) | Alkenyl |

| Cyanation | Cyanide source (e.g., KCN, Zn(CN)₂), Pd catalyst, solvent (e.g., DMF, NMP) | Cyano |

| Amination | Amine, Pd catalyst, phosphine ligand, base (e.g., NaOtBu), solvent (e.g., toluene) | Amino |

Modification of the Sulfide (B99878) Linkage for Diverse Structures

The sulfide bridge in Bis(4-bromobenzyl)sulfide is susceptible to oxidation, providing a straightforward route to the corresponding sulfoxides and sulfones. These oxidized derivatives exhibit altered polarity, solubility, and coordination properties, making them valuable for various applications. The oxidation of sulfides is a well-established transformation in organic synthesis, with a variety of reagents and conditions available to control the extent of oxidation. oup.comjchemrev.commdpi.comsci-hub.seorganic-chemistry.org

Selective oxidation to the sulfoxide (B87167) can be achieved using mild oxidizing agents. For instance, hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (MTO) can efficiently convert sulfides to sulfoxides at room temperature. oup.com Other reagents that have been successfully employed for this transformation include sodium periodate (B1199274) and ceric ammonium (B1175870) nitrate. Careful control of stoichiometry and reaction conditions is crucial to prevent over-oxidation to the sulfone.

For the synthesis of the corresponding sulfone, stronger oxidizing agents or more forcing conditions are typically required. Hydrogen peroxide, when used in a larger excess and often at elevated temperatures or with specific catalysts, can drive the oxidation to the sulfone stage. oup.comsci-hub.se Other effective reagents for the conversion of sulfides to sulfones include potassium permanganate (B83412) and chromic acid. jchemrev.com

Below is an interactive data table outlining various conditions for the oxidation of sulfides.

| Product | Oxidizing Agent | Catalyst/Conditions |

| Sulfoxide | Hydrogen Peroxide (1.1 eq) | MTO (1 mol%), EtOH, rt |

| Sulfoxide | Sodium Periodate | Methanol/Water, rt |

| Sulfoxide | Ceric Ammonium Nitrate/Sodium Bromate | Silica (B1680970) gel |

| Sulfone | Hydrogen Peroxide (2.2 eq) | MTO (2 mol%), EtOH, rt |

| Sulfone | Potassium Permanganate | Acetic Acid |

| Sulfone | Chromic Acid | Acetic Acid |

Synthesis of Analogs with Varied Substituents

The synthesis of analogs of Bis(4-bromobenzyl)sulfide with different substituents on the aromatic rings is crucial for structure-activity relationship studies and for fine-tuning the properties of the molecule. A common and direct method for the synthesis of such analogs involves the reaction of the appropriately substituted benzyl (B1604629) halides with a sulfur source.

For example, the synthesis of bis(4-chlorobenzyl) sulfide has been achieved through the reaction of 4-chlorobenzyl chloride with a hydrogen sulfide-rich aqueous solution in a phase-transfer catalyzed system. nitrkl.ac.innitrkl.ac.insemanticscholar.org This methodology can be extended to other substituted benzyl halides to generate a library of analogs. The general reaction involves the nucleophilic attack of a sulfur-containing nucleophile on the benzylic carbon of the substituted benzyl halide.

Common sulfur sources for this type of reaction include sodium sulfide, sodium hydrosulfide, and thiourea (B124793) followed by hydrolysis. The choice of solvent and reaction conditions can be optimized to achieve high yields and purity of the desired bis(substituted-benzyl)sulfide.

Polymerization and Oligomerization via Functionalization

The bifunctional nature of Bis(4-bromobenzyl)sulfide and its derivatives makes them potential monomers for the synthesis of polymers and oligomers. The presence of two reactive bromine atoms allows for polycondensation reactions, leading to the formation of poly(thioether)s with aromatic backbones.

While the direct polymerization of Bis(4-bromobenzyl)sulfide has not been extensively reported, the synthesis of poly(thioether)s from bis(halomethyl)aromatic monomers is a known strategy. researchgate.net For instance, polycondensation of a bis(chloromethyl) aromatic compound with sodium sulfide can yield a high molecular weight poly(thioether). A similar approach could be envisioned for Bis(4-bromobenzyl)sulfide, where the bromine atoms are first converted to a more reactive functional group, if necessary, or directly subjected to polymerization conditions.

Alternatively, the functional groups introduced at the bromine centers, as described in section 6.1, can be utilized for polymerization. For example, if the bromine atoms are converted to di-alkyne or di-amine functionalities, subsequent polymerization through reactions like click chemistry or polyamide formation could be explored. The resulting polymers would incorporate the bis(benzyl)sulfide moiety as a repeating unit, potentially imparting unique thermal, optical, or mechanical properties to the material. researchgate.netethz.chnih.gov

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on Bis(4-bromobenzyl)sulfide that strictly adheres to the requested outline. The existing research does not provide sufficient specific information for this particular compound within the specified application areas.

A significant portion of the available literature pertains to the chemically distinct, though similarly named, compound Bis(4-bromophenyl)sulfide , especially in the context of polymer chemistry. The presence of a methylene (B1212753) (-CH2-) group in Bis(4-bromobenzyl)sulfide fundamentally differentiates its structure and potential applications from its phenyl analogue.

Specifically, there is a lack of published research for Bis(4-bromobenzyl)sulfide in the following areas as outlined:

Applications in Advanced Materials and Chemical Synthesis

Development of Advanced Chemical Reagents:There is no evidence of Bis(4-bromobenzyl)sulfide being used as a precursor for the development of advanced chemical reagents.

Due to the strict requirement to only include information directly related to Bis(4-bromobenzyl)sulfide and to adhere rigidly to the provided outline, generating an article would necessitate extrapolating from unrelated compounds or speculating on potential applications. To maintain scientific accuracy and adhere to the user's instructions, the article cannot be written.

Emerging Research Trends and Future Directions in Bis 4 Bromobenzyl Sulfide Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The classical synthesis of diaryl sulfides often involves harsh reaction conditions, odorous thiol precursors, and stoichiometric reagents, leading to significant waste. Modern research is actively pursuing greener alternatives that offer higher selectivity and sustainability.

Key Sustainable Approaches:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming carbon-sulfur bonds under mild, ambient conditions. chemmethod.combeilstein-journals.orgnewiridium.commdpi.com This approach often utilizes inexpensive and non-toxic organic dyes like eosin (B541160) Y or rose bengal as catalysts, which can be activated by visible light to promote the coupling of various sulfur sources with aryl partners. chemmethod.combeilstein-journals.orgnih.gov This metal-free strategy avoids the risk of heavy metal contamination in the final products.

Phase-Transfer Catalysis (PTC): PTC is a well-established technique for facilitating reactions between reagents in immiscible phases (e.g., aqueous and organic). crdeepjournal.org This method is particularly relevant for sulfide (B99878) synthesis, as it can enhance reaction rates and yields while minimizing the need for harsh solvents. nitrkl.ac.innitrkl.ac.inbiomedres.us Research into the synthesis of related compounds like dibenzyl sulfide using PTC demonstrates its potential for sustainable production. nitrkl.ac.in

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can serve as non-volatile, recyclable solvents. nih.govyoutube.com Their unique properties can enhance reaction rates and selectivity in sulfide synthesis. nih.govchemrxiv.org The use of ILs can also simplify product separation and catalyst recycling, aligning with the principles of green chemistry. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling hazardous reagents, and improved scalability. almacgroup.comnih.gov The application of flow chemistry to sulfide synthesis allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste. nih.govakjournals.com

Advanced C-S Cross-Coupling: Researchers are developing novel C-S cross-coupling reactions that move away from traditional palladium catalysts and aryl halides. researchgate.netresearchgate.net These include using more abundant and less toxic copper catalysts and employing alternative substrates like aryl boronic acids or arylhydrazines. nih.govmdpi.comorganic-chemistry.org Furthermore, innovative sulfur sources, such as potassium metabisulfite (B1197395) (a sulfur dioxide surrogate), are being used to construct unsymmetrical diaryl sulfides, which could be instrumental in creating analogs of Bis(4-bromobenzyl)sulfide. acs.orgbohrium.com

Table 1: Comparison of Modern Synthetic Routes for Diaryl Sulfides

| Method | Key Advantages | Common Catalysts/Reagents | Sustainability Aspect |

|---|---|---|---|

| Visible-Light Photocatalysis | Mild conditions, metal-free, high selectivity | Eosin Y, Rose Bengal | Uses light as a renewable energy source, avoids toxic metals. |

| Phase-Transfer Catalysis | Enhanced reaction rates, use of aqueous phases | Quaternary ammonium (B1175870) salts | Reduces reliance on volatile organic solvents. |

| Ionic Liquids | Recyclable media, enhanced stability of catalysts | Imidazolium-based ILs | Low volatility, potential for reuse. |

| Flow Chemistry | Enhanced safety, scalability, precise control | - | Minimized waste, energy efficient. |

| Advanced Cross-Coupling | Broader substrate scope, use of cheaper metals | Copper salts, non-halide substrates | Reduces reliance on expensive and toxic palladium. |

Exploration of Advanced Catalytic Systems for Transformations

Beyond synthesis, research is focused on developing sophisticated catalytic systems to perform selective transformations on the sulfide moiety of compounds like Bis(4-bromobenzyl)sulfide. These transformations, such as oxidation to sulfoxides and sulfones, yield derivatives with potentially different chemical and biological properties.

Magnetically Recoverable Catalysts: Nanoparticle-based catalysts, such as copper ferrite (B1171679) (CuFe₂O₄), offer high catalytic activity and can be easily separated from the reaction mixture using an external magnet. nih.govnanomaterchem.com This simplifies purification and allows for catalyst recycling, making the process more economical and sustainable. rsc.org These have been successfully used in the synthesis of related organosulfur compounds. nih.gov

Stimuli-Responsive Catalysts: A frontier in catalysis involves the design of "smart" catalysts whose activity can be switched on or off by an external stimulus like light, pH, or temperature. sc.eduresearchgate.net For instance, the coordination environment of a metal catalyst can be altered by changing the anion present, thereby modulating its catalytic activity for a specific transformation. rsc.org This allows for unprecedented temporal control over chemical reactions.

Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing area. mdpi.com Chiral phosphoric acids and thioureas, for example, have been used to catalyze reactions involving sulfur ylides, demonstrating that complex transformations can be achieved without transition metals. mdpi.com

Palladium-Catalyzed Debenzylation: Advanced palladium-catalyzed methods have been developed for the debenzylative cross-coupling of aryl benzyl (B1604629) sulfides with aryl bromides. organic-chemistry.org This complex transformation proceeds through a tricatalytic cycle involving C-S bond cleavage and formation, enabling the synthesis of new diaryl sulfides from existing ones. organic-chemistry.org

High-Throughput Screening and Combinatorial Chemistry in Analog Synthesis

To efficiently explore the chemical space around Bis(4-bromobenzyl)sulfide, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry. These strategies allow for the rapid synthesis and evaluation of large libraries of related compounds, or analogs, accelerating the discovery of molecules with desired properties.

Combinatorial chemistry involves systematically combining a set of chemical building blocks in all possible combinations to generate a large library of diverse molecules. The synthetic methodologies discussed previously, such as multicomponent reactions and flow chemistry, are particularly well-suited for the automated and parallel synthesis required for these libraries. nih.govrsc.org

Once a library of Bis(4-bromobenzyl)sulfide analogs is created, HTS techniques are employed to rapidly assess their biological activity or physical properties. This automated process can screen thousands of compounds in a short period, identifying "hits" for further investigation. While specific HTS campaigns for Bis(4-bromobenzyl)sulfide are not widely published, the principles are broadly applied in pharmaceutical and materials science research involving organosulfur compounds.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. In the context of Bis(4-bromobenzyl)sulfide, these computational tools offer several future directions:

Predictive Modeling: AI algorithms can be trained on existing data to predict the properties of novel, unsynthesized analogs. This includes predicting physicochemical characteristics, potential biological activity, and even toxicity, allowing researchers to prioritize the synthesis of the most promising candidates.

Reaction Optimization: ML models can analyze the outcomes of previous experiments to predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize the yield and selectivity of a desired product.

Retrosynthesis: AI-powered tools can propose novel synthetic routes to Bis(4-bromobenzyl)sulfide and its derivatives, potentially identifying more efficient or sustainable pathways than those conceived by human chemists.

By leveraging the power of AI, researchers can reduce the number of experiments needed, save resources, and accelerate the pace of discovery in organosulfur chemistry.

Investigation of Solid-State Reactivity and Self-Assembly

The presence of two bromine atoms in Bis(4-bromobenzyl)sulfide makes it an excellent candidate for studies in crystal engineering and supramolecular chemistry. The behavior of molecules in the solid state is governed by noncovalent interactions, which can direct their assembly into highly ordered structures.

Halogen Bonding: The bromine atoms in the molecule can participate in halogen bonding, a highly directional noncovalent interaction between an electrophilic region on the halogen and a nucleophilic region on an adjacent molecule. acs.org

Br···Br Interactions: Specifically, attractive interactions between the bromine atoms of neighboring molecules (Br···Br interactions) can play a crucial role in directing crystal packing. mdpi.comrsc.org These interactions, along with other forces like π-stacking and C-H···Br contacts, can lead to the formation of well-defined supramolecular architectures, such as 2D sheets or frameworks. mdpi.commdpi.comresearchgate.netresearchgate.netlmaleidykla.lt

Self-Assembly: The interplay of these weak interactions drives the self-assembly of molecules into ordered patterns. mdpi.com Understanding and controlling this process is key to designing materials with specific properties. For example, the self-assembly of halogenated organic semiconductors on surfaces is a topic of intense research, where intermolecular interactions dictate the material's electronic properties. researchgate.net

The investigation of the solid-state structure of Bis(4-bromobenzyl)sulfide and its analogs can provide insights into how to control their packing, which in turn can influence their physical properties and potential solid-state reactivity.

Table 2: Key Noncovalent Interactions in the Self-Assembly of Halogenated Aryl Compounds

| Interaction Type | Description | Role in Assembly |

|---|---|---|

| Halogen Bonding (C–Br···Nu) | A directional interaction between a bromine atom (electrophile) and a nucleophile (e.g., O, N, S). | Directs the formation of specific supramolecular synthons. |

| Bromine-Bromine (Br···Br) | An attractive interaction between the electron-poor pole of one bromine and the electron-rich equator of another. | Stabilizes crystal lattices and can lead to layered structures. rsc.org |

| Pi-Pi (π···π) Stacking | An attractive interaction between the electron clouds of aromatic rings. | Contributes to the packing of flat, aromatic molecules. |

| Hydrogen Bonding (C–H···Br) | A weak hydrogen bond between a C-H donor and the bromine atom as an acceptor. | Acts as a secondary, structure-directing force. |

Q & A

Q. What established synthetic routes exist for Bis(4-bromobenzyl)sulfide, and how can reaction conditions (e.g., solvent, temperature, catalyst) be optimized for improved yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4-bromobenzyl bromide and a sulfide source (e.g., Na₂S). Optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

- Stoichiometry : A 2:1 molar ratio of 4-bromobenzyl bromide to sulfide ensures minimal byproducts.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields high-purity product .

Validation: Confirm purity via HPLC or GC-MS and cross-reference with literature in SciFinder/Reaxys .

Q. What analytical techniques are most effective for characterizing Bis(4-bromobenzyl)sulfide, and how should researchers interpret key spectral data?

- Methodological Answer :

Q. What safety protocols are critical when handling Bis(4-bromobenzyl)sulfide in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

- Emergency Response : For skin exposure, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for Bis(4-bromobenzyl)sulfide across studies?

- Methodological Answer :

- Triangulation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d6) to assess solvent-induced shifts .

- Reproducibility : Replicate synthesis under standardized conditions (e.g., anhydrous vs. hydrated reagents) .

- Collaborative Validation : Share samples with independent labs for cross-analysis .

Example: Discrepancies in ¹³C NMR aromatic signals may stem from residual solvent peaks; use deuterated solvents and degas samples .

Q. What computational chemistry methods can predict the reactivity of Bis(4-bromobenzyl)sulfide in novel reaction environments (e.g., catalytic coupling)?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps, identifying nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) .

- Docking Studies : Predict interactions with transition-metal catalysts (e.g., Pd) for cross-coupling applications .

Validation: Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can Bis(4-bromobenzyl)sulfide be functionalized for applications in materials science (e.g., coordination polymers)?

- Methodological Answer :

- Sulfur Coordination : React with metal ions (e.g., Ni²⁺, Cu²⁺) to form dithiolate complexes; monitor via UV-Vis and EPR .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with arylboronic acids to modify bromine sites .

- Thermal Analysis : Use TGA to assess stability of derived polymers under varying temperatures .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing reproducibility in Bis(4-bromobenzyl)sulfide synthesis yields?

- Methodological Answer :

- ANOVA : Compare yields across 3+ independent trials to identify outlier conditions .

- Error Bars : Report ± standard deviation (SD) for triplicate experiments .

- Uncertainty Sources : Quantify instrument error (e.g., balance precision) and human error (e.g., timing) .

Q. How should researchers document crystal structure data for Bis(4-bromobenzyl)sulfide to meet crystallographic standards?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.